N-(2-tert-butylphenyl)-4-fluorobenzamide
Description
The exact mass of the compound this compound is 271.137242360 g/mol and the complexity rating of the compound is 328. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-tert-butylphenyl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO/c1-17(2,3)14-6-4-5-7-15(14)19-16(20)12-8-10-13(18)11-9-12/h4-11H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLSTIKLVXBCNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(2-tert-butylphenyl)-4-fluorobenzamide synthesis route
An In-depth Technical Guide to the Synthesis of N-(2-tert-butylphenyl)-4-fluorobenzamide
Introduction
This compound is an aromatic amide that incorporates a sterically hindered 2-tert-butylaniline moiety and an electronically modified 4-fluorobenzoyl group. The presence of the bulky tert-butyl group ortho to the amide nitrogen can enforce specific conformational geometries, influencing the molecule's crystal packing and interaction with biological targets. The fluorine substituent, a common bioisostere for a hydrogen atom in medicinal chemistry, can modulate metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive, technically-grounded pathway for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The narrative emphasizes the rationale behind procedural choices, ensuring a reproducible and well-understood synthetic process.
Retrosynthetic Analysis and Strategy
The most direct and industrially scalable approach to synthesizing this compound is through the formation of an amide bond. A retrosynthetic analysis logically disconnects the amide C-N bond, identifying the two primary synthons: an amine and a carboxylic acid derivative.
This leads to the identification of the key starting materials:
-
Amine Component: 2-tert-butylaniline
-
Acyl Component: 4-fluorobenzoyl chloride
The forward synthesis, therefore, involves the nucleophilic acyl substitution of 2-tert-butylaniline on 4-fluorobenzoyl chloride. This is a classic and robust transformation, often performed under Schotten-Baumann conditions or modifications thereof.
Reaction Mechanism: Nucleophilic Acyl Substitution
The core of this synthesis is the acylation of an amine. The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-tert-butylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride.
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine, removes the proton from the newly formed amide nitrogen. This neutralizes the hydrogen chloride (HCl) byproduct generated in the reaction, preventing it from protonating the starting amine and rendering it non-nucleophilic.
Detailed Experimental Protocol
This protocol is a robust procedure derived from standard methodologies for benzamide synthesis.[1][2]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 2-tert-Butylaniline | 149.23 | 1.49 g | 10.0 | 1.0 |
| 4-Fluorobenzoyl chloride | 158.56 | 1.66 g (1.25 mL) | 10.5 | 1.05 |
| Triethylamine (TEA) | 101.19 | 1.52 g (2.09 mL) | 15.0 | 1.5 |
| Dichloromethane (DCM) | 84.93 | 50 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | - | 25 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 25 mL | - | - |
| Brine (Saturated NaCl) | - | 25 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-tert-butylaniline (1.49 g, 10.0 mmol). Dissolve the amine in 50 mL of anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.52 g, 15.0 mmol) to the solution. Cool the flask to 0 °C in an ice-water bath. Rationale: Cooling the reaction mixture helps to control the exothermicity of the acylation reaction and minimizes potential side reactions.
-
Acylation: While stirring at 0 °C, add 4-fluorobenzoyl chloride (1.66 g, 10.5 mmol) dropwise to the solution over 10-15 minutes using a syringe. Rationale: A slight excess of the acyl chloride ensures complete consumption of the starting amine. Dropwise addition prevents a rapid temperature increase.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
-
Aqueous Workup (Quenching): Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 25 mL of 1 M HCl (to remove excess triethylamine), 25 mL of saturated NaHCO₃ solution (to remove any remaining HCl and unreacted acyl chloride), and finally 25 mL of brine (to reduce the solubility of organic material in the aqueous phase). Rationale: This series of washes effectively removes impurities and byproducts, simplifying the final purification step.
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to afford this compound as a crystalline solid.
Visualization of the Synthetic Workflow
The following diagrams illustrate the logical flow and the overall process of the synthesis.
Caption: Logical relationship of synthetic components.
Caption: Step-by-step experimental workflow diagram.
Product Characterization (Predicted)
As no direct literature source for the complete characterization of this specific molecule was identified, the following data are predicted based on the analysis of structurally similar compounds.[1] Researchers should obtain experimental data to confirm the structure and purity.
| Analysis | Predicted Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | 110 - 125 °C (Estimated range) |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.0-7.8 (m, 2H, Ar-H), 7.5-7.1 (m, 6H, Ar-H, NH), 1.45 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 165.0 (C=O), 164.0 (d, J≈250 Hz, C-F), 145.0, 135.0, 132.0, 130.0 (d, J≈9 Hz), 128.0, 127.0, 126.0, 125.0, 115.5 (d, J≈22 Hz), 35.0 (quaternary C), 31.5 (CH₃) |
| MS (ESI+) | m/z: 286.14 [M+H]⁺ |
Safety and Handling
-
2-tert-Butylaniline: Causes skin and serious eye irritation. May cause respiratory irritation.[3][4] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
4-Fluorobenzoyl Chloride: Causes severe skin burns and eye damage.[5][6] It is corrosive and reacts with water.[1] This reagent is also a lachrymator. All manipulations should be performed in a fume hood, and appropriate PPE must be worn.
-
Dichloromethane (DCM): Suspected of causing cancer. Handle with care in a fume hood.
-
Triethylamine (TEA): Flammable liquid and vapor. Harmful if swallowed and toxic in contact with skin. Causes severe skin burns and eye damage.
Always consult the Safety Data Sheet (SDS) for each reagent before commencing work. A proper risk assessment should be conducted.
References
-
Tawab, M. A., et al. (2015). N-(2,4-difluorophenyl)-2-fluorobenzamide. MDPI. This reference describes a standard condensation reaction for a similar fluorinated benzamide. [Link]
-
Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives. This paper outlines general procedures for amide bond formation using coupling reagents, which represents an alternative synthetic strategy. [Link]
-
PubChem. 2-tert-Butylaniline. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Fluorobenzoyl chloride. National Center for Biotechnology Information. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Buy 4-Tert-butyl-2-fluorobenzamide [smolecule.com]
Technical Guide: Spectroscopic Characterization of N-(2-tert-butylphenyl)-4-fluorobenzamide
This in-depth guide provides a detailed analysis of the expected spectral data for the compound N-(2-tert-butylphenyl)-4-fluorobenzamide. Designed for researchers and professionals in drug development, this document synthesizes predictive analysis based on foundational spectroscopic principles and comparative data from analogous structures. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the rationale behind spectral acquisition protocols, and interpret the structural information encoded in each spectrum.
Molecular Structure and Spectroscopic Overview
This compound is an amide featuring two substituted aromatic rings. The structure's key features—a bulky tert-butyl group ortho to the amide nitrogen, a fluorine atom para to the carbonyl, and the amide linkage itself—all give rise to distinct and predictable spectroscopic signatures. Understanding these features is crucial for confirming the molecule's identity and purity.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information, with the fluorine atom introducing characteristic splitting patterns.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
The proton NMR spectrum is anticipated to show distinct signals for the amide proton, the two aromatic rings, and the tert-butyl group. The chemical shifts are influenced by shielding and deshielding effects from adjacent functional groups.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Comparative Insights |
| tert-Butyl (-C(CH₃)₃) | ~ 1.4 - 1.5 | Singlet (s) | N/A | The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet due to the absence of adjacent protons. This is a highly characteristic signal for this group. |
| Amide (N-H) | ~ 8.0 - 8.5 | Broad Singlet (br s) | N/A | The amide proton chemical shift is variable and concentration-dependent. It typically appears as a broad signal due to quadrupole broadening from the adjacent nitrogen. |
| Aromatic (H on fluoro-ring) | ~ 7.8 - 8.0 | Multiplet (m) | J(H,F) ≈ 8-9 Hz | The two protons ortho to the carbonyl group are deshielded and will likely appear as a doublet of doublets (or multiplet) due to coupling with the para-fluorine and the adjacent aromatic proton. |
| Aromatic (H on fluoro-ring) | ~ 7.1 - 7.3 | Multiplet (m) | J(H,H) ≈ 8-9 Hz | The two protons ortho to the fluorine atom will be influenced by its electron-donating and coupling effects, appearing as a multiplet. |
| Aromatic (H on t-butyl-ring) | ~ 7.2 - 7.5 | Multiplet (m) | J(H,H) ≈ 7-8 Hz | The four protons on the 2-tert-butylphenyl ring will exhibit complex splitting patterns due to their proximity to each other and the bulky tert-butyl group, resulting in overlapping multiplets. |
Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)
The ¹³C NMR spectrum will confirm the carbon count and provide insight into the electronic environment of each carbon. The most notable feature will be the carbon-fluorine (C-F) coupling.
| Carbon Assignment | Predicted δ (ppm) | C-F Coupling (JCF, Hz) | Rationale & Comparative Insights |
| Carbonyl (C=O) | ~ 164 - 166 | ~ 2-4 Hz (³JCF) | The amide carbonyl carbon is characteristically found in this region. It will exhibit a small coupling to the fluorine atom three bonds away. |
| C-F (ipso-Carbon) | ~ 163 - 165 | ~ 250-260 Hz (¹JCF) | The carbon directly bonded to fluorine shows a very large one-bond coupling constant, a definitive indicator of the C-F bond. Its chemical shift is significantly downfield. |
| C-H (fluoro-ring, ortho to C=O) | ~ 129 - 131 | ~ 9-10 Hz (²JCF) | These carbons are two bonds away from fluorine and show a moderate coupling constant. |
| C-H (fluoro-ring, ortho to F) | ~ 115 - 117 | ~ 22-23 Hz (²JCF) | The fluorine's influence results in a characteristic upfield shift and a larger two-bond coupling constant for these carbons. |
| C-N (ipso-Carbon) | ~ 135 - 137 | N/A | The carbon attached to the nitrogen of the 2-tert-butylphenyl group. |
| C-tert-Butyl (ipso-Carbon) | ~ 145 - 148 | N/A | The quaternary carbon of the aromatic ring attached to the tert-butyl group. |
| Aromatic C-H (t-butyl-ring) | ~ 124 - 128 | N/A | The remaining aromatic C-H carbons on the tert-butyl substituted ring. |
| Quaternary C (-C (CH₃)₃) | ~ 35 | N/A | The central carbon of the tert-butyl group. |
| Methyl C (-C(CH₃ )₃) | ~ 31 | N/A | The three equivalent methyl carbons of the tert-butyl group. |
Experimental Protocol: NMR Spectroscopy
A robust NMR protocol is essential for generating high-quality, reproducible data.
Caption: Standard workflow for NMR sample preparation, acquisition, and processing.
Causality in Protocol:
-
Choice of Solvent (CDCl₃): Chloroform-d is a standard choice for small organic molecules due to its excellent dissolving power and minimal signal overlap with the analyte, ensuring a clean spectrum.
-
Internal Standard (TMS): Tetramethylsilane (TMS) provides a sharp, inert reference signal at 0.00 ppm, allowing for accurate and reproducible calibration of the chemical shift axis across experiments.
-
Shimming: This critical step corrects for inhomogeneities in the magnetic field across the sample volume. Proper shimming is essential for achieving high resolution and sharp, symmetrical peaks, which allows for accurate measurement of coupling constants.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. For this compound, the IR spectrum will be dominated by absorptions from the amide group and the aromatic rings.
Predicted IR Absorption Frequencies
| Frequency (cm⁻¹) | Vibrational Mode | Intensity | Rationale & Comparative Insights |
| ~ 3300 - 3400 | N-H Stretch | Medium | This absorption is characteristic of the N-H bond in a secondary amide. Its position and sharpness can be influenced by hydrogen bonding. |
| ~ 3100 - 3000 | Aromatic C-H Stretch | Medium | These signals correspond to the stretching of C-H bonds on the two aromatic rings. |
| ~ 2960 - 2850 | Aliphatic C-H Stretch | Strong | Strong absorptions from the C-H stretching vibrations within the tert-butyl group. |
| ~ 1660 - 1680 | C=O Stretch (Amide I Band) | Strong | This is one of the most intense and reliable absorptions in the spectrum, corresponding to the carbonyl stretch of the amide. Its frequency is typical for secondary aromatic amides.[1][2] |
| ~ 1510 - 1550 | N-H Bend (Amide II Band) | Strong | This band arises from a combination of N-H bending and C-N stretching and is characteristic of secondary amides. |
| ~ 1600, ~1480 | C=C Aromatic Ring Stretch | Medium-Strong | These absorptions are characteristic of the carbon-carbon double bond stretching within the aromatic rings. |
| ~ 1200 - 1250 | C-F Stretch | Strong | The C-F bond stretch typically appears as a strong band in the fingerprint region, providing clear evidence of fluorination.[1] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a rapid and convenient method for obtaining IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This step is crucial as it subtracts the spectral signature of the ambient atmosphere (e.g., CO₂, H₂O) and the instrument itself from the final sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Lower the pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key to achieving a high-quality, reproducible spectrum.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, clean the crystal surface thoroughly to prepare for the next sample.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule.
Predicted Mass Spectrometry Data (ESI+)
-
Molecular Formula: C₁₇H₁₈FNO
-
Exact Mass: 271.1372 g/mol
-
Predicted [M+H]⁺: m/z 272.1450
Predicted Fragmentation Pattern
The fragmentation of this compound is expected to occur at the most labile bonds, primarily the amide C-N bond and the bond connecting the tert-butyl group to the aromatic ring.
Caption: Predicted major fragmentation pathways for this compound.
Interpretation of Fragments:
-
m/z 123.0: This prominent peak corresponds to the 4-fluorobenzoyl cation . It arises from the cleavage of the amide C-N bond, a very common fragmentation pathway for amides. This fragment confirms the structure of the benzoyl portion of the molecule.
-
m/z 215.1: This peak results from the loss of a tert-butyl radical (57 Da) from the molecular ion. The stability of the tert-butyl radical makes this a favorable fragmentation process.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid.
-
Rationale for Acid: The addition of formic acid protonates the analyte in the solution phase, promoting the formation of the desired [M+H]⁺ ions during the electrospray process, thereby enhancing signal intensity.
-
Infusion: Introduce the sample solution into the ESI source at a constant, low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Source Parameter Optimization: Optimize key ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and intense signal for the [M+H]⁺ ion.
-
Mass Spectrum Acquisition: Acquire the full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da).
-
Tandem MS (MS/MS): To confirm the fragmentation pattern, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 272.1) as the precursor, applying collision-induced dissociation (CID), and scanning for the resulting fragment ions. This step validates the predicted fragments like m/z 123.0.
Conclusion
This guide outlines the expected spectroscopic characteristics of this compound. By combining foundational principles with data from analogous structures, we have built a comprehensive analytical profile. The predicted ¹H and ¹³C NMR spectra will confirm the molecule's carbon-hydrogen framework and fluorine substitution through characteristic chemical shifts and coupling constants. IR spectroscopy will verify the presence of key functional groups, notably the strong amide C=O and N-H stretches. Finally, mass spectrometry will confirm the molecular weight and provide structural validation through predictable fragmentation pathways. The detailed protocols provided herein offer a framework for achieving high-quality, reliable data for the definitive characterization of this and similar molecules.
References
- Supporting Information for a publication.
-
PubChem. (n.d.). 4-Fluorobenzamide. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
-
MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved February 16, 2026, from [Link]
-
Khan, K. M., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PMC. Retrieved February 16, 2026, from [Link]
-
PubChemLite. (n.d.). 4-tert-butyl-n-(2-fluorophenyl)benzamide (C17H18FNO). Retrieved February 16, 2026, from [Link]
-
PubChem. (n.d.). N-(4-Tert-Butylbenzyl)-2-(Trifluoromethyl)benzamide. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]
-
Wiley. (n.d.). N-Tert-butyl-4-fluorobenzamide. SpectraBase. Retrieved February 16, 2026, from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. Retrieved February 16, 2026, from [Link]
-
NIST. (n.d.). Benzanilide, n,4-di-tert-butyl-. NIST Chemistry WebBook. Retrieved February 16, 2026, from [Link]
-
Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office. Retrieved February 16, 2026, from [Link]
Sources
An In-depth Technical Guide to Elucidating the Mechanism of Action of N-(2-tert-butylphenyl)-4-fluorobenzamide
Authored for Researchers, Scientists, and Drug Development Professionals
Disclaimer: N-(2-tert-butylphenyl)-4-fluorobenzamide is a novel chemical entity with no publicly established mechanism of action. This guide, therefore, serves as a comprehensive, experience-driven framework for elucidating the mechanism of action of such a novel compound, using it as a case study. The experimental data and pathways presented herein are hypothetical and for illustrative purposes.
Introduction: From Phenotypic Hit to Mechanistic Understanding
The discovery of a novel bioactive small molecule, such as this compound, from a phenotypic screen represents a critical starting point in drug discovery. While knowing that a compound elicits a desired cellular response (e.g., inhibition of tumor cell proliferation) is valuable, a deep understanding of its mechanism of action (MoA) is paramount for its progression as a therapeutic candidate. A well-defined MoA is essential for predicting efficacy, understanding potential toxicities, developing pharmacodynamic biomarkers, and establishing a strong intellectual property position.
This guide provides a systematic and technically detailed roadmap for the MoA elucidation of this compound, assuming it has been identified as a potent inhibitor of proliferation in a KRAS-mutant non-small cell lung cancer (NSCLC) cell line. We will navigate the journey from initial target identification to the intricate details of pathway modulation and validation.
Part 1: Target Identification and Validation
The first crucial step is to identify the direct molecular target(s) of this compound. A multi-pronged approach, combining computational and experimental methods, is often the most effective.
In Silico Target Prediction
Given the structure of this compound, initial computational screens can provide a ranked list of potential targets. The presence of a benzamide core, a common scaffold in kinase inhibitors, suggests that kinases should be a primary area of investigation.
Experimental Protocol: In Silico Target Prediction
-
Compound Preparation: Generate a 3D conformation of this compound using a computational chemistry tool like ChemDraw or MarvinSketch.
-
Pharmacophore Modeling: Utilize platforms such as PharmMapper or SwissTargetPrediction. These servers compare the 3D structure of the compound against a database of known pharmacophores of active ligands for various targets.
-
Target Ranking: Analyze the output, which will be a list of potential targets ranked by a fitness score. Pay close attention to targets that are known to be relevant in the context of KRAS-mutant NSCLC.
Hypothetical Outcome: The in silico analysis predicts with a high confidence score that this compound binds to the ATP-binding pocket of a member of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically MEK1 or MEK2.
Experimental Target Identification: Affinity-Based Proteomics
To experimentally identify the direct binding partners of our compound in an unbiased manner, affinity-based chemical proteomics is a powerful tool.
Experimental Protocol: Kinase Panel Screening
-
Compound Synthesis: Synthesize an analog of this compound with a linker and an affinity tag (e.g., biotin) for immobilization on streptavidin beads. A key consideration is to place the linker at a position that does not interfere with the putative target binding.
-
Cell Lysate Preparation: Prepare lysates from the KRAS-mutant NSCLC cell line (e.g., A549) under non-denaturing conditions to preserve protein structure and interactions.
-
Affinity Pulldown: Incubate the cell lysate with the biotinylated compound immobilized on streptavidin beads. As a control, use beads with no compound or a structurally related but inactive compound.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the pulldown with the active compound compared to the controls.
Hypothetical Outcome: The proteomics data reveals a significant and specific enrichment of MEK1 and MEK2 proteins in the sample incubated with the active compound.
Target Validation: Direct Binding and Enzymatic Assays
The next logical step is to validate the direct binding of this compound to the putative targets (MEK1/2) and to quantify its effect on their enzymatic activity.
Experimental Protocol: In Vitro Kinase Assay
-
Reagents: Obtain recombinant human MEK1 and ERK1 (its substrate).
-
Assay Setup: In a 384-well plate, set up reactions containing MEK1, ERK1, and ATP. Include a dilution series of this compound.
-
Reaction and Detection: Allow the kinase reaction to proceed for a set time, then stop it and quantify the amount of phosphorylated ERK1 (p-ERK1) using a sensitive detection method such as LanthaScreen™ Eu-anti-pERK antibody.
-
Data Analysis: Plot the percentage of MEK1 inhibition against the log concentration of the compound to determine the IC50 value.
Table 1: Hypothetical In Vitro Activity of this compound
| Target | Assay Type | IC50 (nM) |
| MEK1 | Enzymatic | 15.2 |
| MEK2 | Enzymatic | 18.5 |
| A panel of 100 other kinases | Enzymatic | >10,000 |
This data would strongly suggest that this compound is a potent and selective inhibitor of MEK1 and MEK2.
Part 2: Cellular Mechanism of Action
With the direct targets identified, the focus now shifts to confirming that the compound's cellular effects are mediated through the inhibition of MEK1/2 and the downstream MAPK pathway.
Target Engagement in Cells
It is crucial to demonstrate that the compound engages its target within the complex environment of a living cell.
Experimental Protocol: Western Blot Analysis of Pathway Modulation
-
Cell Treatment: Treat the KRAS-mutant NSCLC cells with a dose range of this compound for a specified time (e.g., 2 hours).
-
Lysate Preparation: Harvest the cells and prepare whole-cell lysates.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with antibodies against total MEK1/2, phospho-MEK1/2, total ERK1/2, and phospho-ERK1/2. An antibody against a housekeeping protein like GAPDH should be used as a loading control.
-
Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of MEK and its direct substrate, ERK.
Hypothetical Outcome: Treatment with this compound leads to a dose-dependent decrease in the levels of p-ERK1/2, with no effect on total ERK1/2, total MEK1/2, or p-MEK1/2 (as it is a direct inhibitor of MEK activity, not its phosphorylation). This provides strong evidence of target engagement and pathway modulation in cells.
Diagram 1: Hypothesized Signaling Pathway
Caption: Inhibition of the MAPK pathway by this compound.
Phenotypic Rescue Experiments
To definitively link the anti-proliferative effect of the compound to its inhibition of MEK1/2, a rescue experiment can be performed.
Experimental Protocol: Constitutively Active MEK1 Rescue
-
Cell Line Engineering: Generate a stable cell line that expresses a constitutively active mutant of MEK1 (e.g., MEK1-S218D/S222D) that is resistant to the compound.
-
Proliferation Assay: Compare the anti-proliferative effect of this compound on the parental cell line and the engineered cell line.
Diagram 2: Experimental Workflow for MoA Elucidation
Caption: A structured workflow for mechanism of action studies.
Conclusion
The elucidation of the mechanism of action for a novel compound like this compound is a systematic process that builds a pyramid of evidence. Starting from broad, unbiased screening methods and progressively moving to more focused, hypothesis-driven experiments, a clear picture of the compound's molecular interactions and cellular consequences can be established. This in-depth understanding is not merely an academic exercise; it is the bedrock upon which a successful drug development program is built. The hypothetical case study presented here illustrates a robust and logical pathway to transform a promising phenotypic hit into a well-characterized development candidate.
References
-
Chemical Proteomics: "Chemical Proteomics to Identify Drug Targets and Elucidate Mechanisms of Action." Nature Reviews Drug Discovery. [Link]
-
In Silico Target Prediction: "SwissTargetPrediction: a web server for target prediction of bioactive small molecules." Nucleic Acids Research. [Link]
-
Kinase Assays: "A guide to kinase screening and profiling." Nature Reviews Drug Discovery. [Link]
-
MAPK Pathway: "MAPK signalling pathways in cancer." British Journal of Cancer. [Link]
-
Phenotypic Drug Discovery: "The importance of target identification in phenotypic drug discovery." Expert Opinion on Drug Discovery. [Link]
Methodological & Application
Application Note: High-Efficiency Synthesis of N-(2-tert-butylphenyl)-4-fluorobenzamide
Executive Summary & Strategic Analysis
This protocol details the synthesis of N-(2-tert-butylphenyl)-4-fluorobenzamide , a sterically congested amide scaffold often found in TRP channel modulators and kinase inhibitors.
The Core Challenge: The ortho-tert-butyl group on the aniline ring creates a massive steric barrier ("The Ortho Effect"). Standard amide coupling protocols using carbodiimides (EDC/HOBt) or even uronium salts (HATU) often suffer from sluggish kinetics, incomplete conversion, or racemization (if chiral centers were present).
The Solution: This guide utilizes a Nucleophilic Acyl Substitution via Acid Chloride Activation . By converting the 4-fluorobenzoic acid to its highly reactive acid chloride, we overcome the steric repulsion of the tert-butyl group. We employ a base-catalyzed Schotten-Baumann-type mechanism in an anhydrous organic solvent to drive the reaction to completion.
Retrosynthetic Analysis
The target molecule is disconnected at the amide bond, revealing two commercially available precursors:
-
Nucleophile: 2-tert-butylaniline (Sterically hindered amine).
-
Electrophile: 4-fluorobenzoyl chloride (Generated in situ from 4-fluorobenzoic acid).
Figure 1: Retrosynthetic disconnection highlighting the steric challenge at the amine coupling partner.
Experimental Design & Safety
Reagents & Stoichiometry
| Component | Role | Equiv. | MW ( g/mol ) | Notes |
| 2-tert-butylaniline | Limiting Reagent | 1.0 | 149.24 | Liquid. Significant steric bulk. |
| 4-Fluorobenzoyl chloride | Electrophile | 1.2 | 158.56 | Moisture sensitive. Use fresh or generate in situ. |
| Triethylamine (TEA) | Base | 2.5 | 101.19 | Scavenges HCl byproduct. |
| Dichloromethane (DCM) | Solvent | - | - | Anhydrous. 0.2 M concentration. |
| DMAP | Catalyst | 0.1 | 122.17 | Nucleophilic catalyst to boost reactivity. |
Safety Critical (MSDS Highlights)
-
4-Fluorobenzoyl chloride: Corrosive, lachrymator. Reacts violently with water to release HCl gas. Handle ONLY in a fume hood.
-
2-tert-butylaniline: Toxic by inhalation and skin contact.
-
DCM: Volatile, suspected carcinogen.
Detailed Experimental Protocol
Method A: Acid Chloride Activation (Recommended)
This method is preferred over coupling reagents (EDC/HATU) due to the low nucleophilicity of the hindered aniline.
Step 1: Preparation of Electrophile (If starting from Acid)
If purchasing 4-fluorobenzoyl chloride, skip to Step 2.
-
Charge a flame-dried RBF with 4-fluorobenzoic acid (1.0 equiv).
-
Add anhydrous DCM (5 mL/mmol).
-
Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C, followed by 2 drops of anhydrous DMF (Catalyst).
-
Stir at Room Temperature (RT) for 2 hours until gas evolution stops.
-
Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.
Step 2: Amide Coupling
-
Setup: In a separate flame-dried 2-neck flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-tert-butylaniline (1.0 equiv, 10 mmol, ~1.49 g) in anhydrous DCM (40 mL).
-
Base Addition: Add Triethylamine (2.5 equiv, 25 mmol, ~3.5 mL) and DMAP (0.1 equiv, 1 mmol, 122 mg).
-
Expert Insight: DMAP forms a highly reactive N-acylpyridinium intermediate that is more susceptible to attack by the hindered amine than the acid chloride itself.
-
-
Addition: Cool the amine solution to 0°C. Add the solution of 4-fluorobenzoyl chloride (1.2 equiv) in DCM dropwise over 15 minutes.
-
Control: Exotherm control is critical to prevent side reactions, though the steric bulk mitigates rapid reaction.
-
-
Reaction: Allow the mixture to warm to RT.
-
Reflux (Crucial for Hindered Substrates): Due to the ortho-tert-butyl group, RT stirring may be insufficient. Fit a reflux condenser and heat the mixture to mild reflux (40°C) for 12–16 hours.
-
Self-Validating Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The aniline spot (lower Rf, stains with ninhydrin/UV) should disappear.
-
Step 3: Workup & Purification
-
Quench: Cool to RT and dilute with DCM (50 mL).
-
Wash Sequence:
-
Wash 1: 1M HCl (2 x 30 mL) – Removes unreacted amine, TEA, and DMAP.
-
Wash 2: Saturated NaHCO₃ (2 x 30 mL) – Removes unreacted acid/hydrolyzed acid chloride.
-
Wash 3: Brine (1 x 30 mL) – Drying.
-
-
Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification:
-
The crude usually solidifies. Recrystallize from hot Ethanol/Water or Hexane/Ethyl Acetate .
-
If oil persists, perform Flash Column Chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).
-
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
Quality Control & Characterization
Expected Data:
-
Appearance: White to off-white crystalline solid.[1]
-
Yield: Typical isolated yields range from 75% to 85% using the Acid Chloride method.
-
1H NMR (400 MHz, CDCl₃):
-
Mass Spectrometry (ESI+): [M+H]⁺ expected at m/z ~272.14.
Troubleshooting Guide:
| Observation | Root Cause | Corrective Action |
|---|---|---|
| Low Yield | Steric hindrance prevents attack. | Increase temperature (switch solvent to Toluene, reflux at 110°C). Add 0.5 equiv DMAP. |
| Starting Material Remains | Moisture deactivated acid chloride. | Ensure strictly anhydrous conditions. Use fresh Oxalyl Chloride. |
| Sticky Gum Product | Trapped solvent/impurities.[4] | Triturate with cold pentane or hexane to induce crystallization. |
References
-
Greenberg, J. A., & Sammakia, T. (2017).[5] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. Link
-
Due-Hansen, M. E., et al. (2016).[6] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[6][7] Organic & Biomolecular Chemistry, 14, 430-433.[6] Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. Link
-
PubChem. (n.d.). 4-Fluorobenzamide Compound Summary. National Center for Biotechnology Information. Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scispace.com [scispace.com]
- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Note: Optimization of Crystal Habit and Purity for N-(2-tert-butylphenyl)-4-fluorobenzamide
Executive Summary
This application note details the purification of N-(2-tert-butylphenyl)-4-fluorobenzamide , a compound characterized by significant steric congestion and competing solubility profiles. The presence of a lipophilic ortho-tert-butyl group on the aniline ring, combined with the polar amide linkage and the electron-withdrawing 4-fluoro substituent, creates a unique challenge for crystallization.
Standard protocols often result in "oiling out" (liquid-liquid phase separation) rather than distinct nucleation due to the tert-butyl group disrupting planar packing. This guide provides a self-validating solvent screening method and two optimized recrystallization protocols designed to maximize yield (>85%) and purity (>99.5% HPLC).
Physicochemical Analysis & Solubility Logic
To design an effective protocol, we must first understand the molecular drivers of solubility for this specific target.
Structural Determinants[1][2][3]
-
Steric Hindrance (tert-Butyl): The bulky group at the ortho position forces the amide bond out of planarity with the phenyl ring. This reduces lattice energy compared to planar benzamides, increasing solubility in non-polar solvents and increasing the tendency to form amorphous oils.
-
Polarity (Amide Bond): Provides Hydrogen-bond donor/acceptor sites, necessitating a solvent capable of moderate polar interactions (e.g., Ethanol, Ethyl Acetate).
-
Lipophilicity (Fluorine + Alkyl): The molecule is significantly lipophilic. It will likely be sparingly soluble in water but highly soluble in hot toluene or chlorinated solvents.
Solvent System Strategy
Based on "Craig’s Test" principles and the molecule's profile, we propose two primary solvent systems:
-
System A (Green/Polar): Ethanol/Water.
-
System B (Lipophilic): Toluene/Heptane.
Pre-Formulation: Self-Validating Solvent Screen
Do not proceed to bulk recrystallization without this validation. Impurity profiles vary by synthesis batch; this micro-screen ensures the chosen solvent works for your specific crude material.
Protocol 1: Micro-Scale Solubility Test
Objective: Identify a solvent where the target is:
-
Insoluble at Room Temperature (RT, 20–25°C).
-
Soluble at Boiling Point (BP).
-
Crystallizes (not oils) upon cooling.
Procedure:
-
Place 50 mg of crude solid into a test tube.
-
Add 0.5 mL of solvent (Ethanol, Toluene, or Ethyl Acetate).
-
Observation A: If dissolved at RT
Solvent is too strong (Stop). -
If undissolved, heat to boiling (water bath or block).
-
Observation B: If undissolved at BP
Solvent is too weak (Stop). -
Observation C: If dissolved at BP, allow to cool slowly. Watch for crystals vs. oil droplets.
Decision Logic Visualization
The following diagram illustrates the decision process for selecting the optimal solvent system.
Figure 1: Logic flow for identifying the thermodynamic sweet spot for recrystallization solvents.
Bulk Recrystallization Protocols
Method A: Ethanol/Water (Binary Solvent System)
Recommended for general purification and removal of inorganic salts.
Reagents:
-
Ethanol (95% or Absolute)
-
Deionized Water
-
Activated Carbon (Optional, for colored impurities)
Step-by-Step Protocol:
-
Dissolution:
-
Place 10.0 g of crude this compound in a 250 mL Erlenmeyer flask.
-
Add 40 mL Ethanol. Add a magnetic stir bar.[3]
-
Heat to reflux (approx. 80°C) on a stir plate.
-
Note: If not fully dissolved, add Ethanol in 5 mL increments until solution is clear. Do not exceed 80 mL total (if it takes more, the solvent is too weak).
-
-
Hot Filtration (Critical):
-
While boiling, if insoluble particles remain (dust, salts), filter quickly through a pre-warmed fluted filter paper or a heated glass funnel.[3]
-
Why? Cold funnels cause premature crystallization, clogging the filter.
-
-
Nucleation (The "Cloud Point"):
-
Return the clear filtrate to the heat. Bring back to a gentle boil.
-
Add hot Water dropwise via pipette.
-
Stop immediately when a persistent turbidity (cloudiness) is observed.
-
Add 1-2 mL of Ethanol to just clear the turbidity.
-
-
Crystallization:
-
Remove from heat.[3][4][6] Cover the flask mouth with foil (pierced).
-
Slow Cooling: Allow the flask to cool to RT on a wood or cork surface (insulator). Do not place directly on a cold bench.
-
Seeding: If the solution reaches 40°C without crystals, add a single "seed" crystal of pure product to induce nucleation.
-
-
Isolation:
Method B: Toluene/Heptane (Anti-Solvent Method)
Recommended if Method A results in "oiling out" or if the crude contains lipophilic oils.
Rationale: Toluene has a higher boiling point (110°C), allowing for better solubility of the bulky tert-butyl group, while Heptane acts as a gentle anti-solvent.
Protocol:
-
Dissolve crude solid in minimum boiling Toluene (approx. 3-5 mL per gram).
-
Slowly add Heptane (warm) until the solution becomes slightly cloudy.
-
Re-heat to clarify.
-
Allow to cool very slowly. The high solubility of the tert-butyl group in Toluene prevents rapid precipitation, favoring large, pure prisms.
Process Visualization & Troubleshooting
The following diagram outlines the physical workflow and critical control points (CCPs) where the process can fail.
Figure 2: Operational workflow. Note the feedback loop for seeding, which is critical for sterically hindered amides.
Troubleshooting Table: Common Failure Modes
| Observation | Diagnosis | Corrective Action |
| Oiling Out (Liquid droplets form at bottom) | Temp too high or cooling too fast; tert-butyl group preventing packing. | Re-heat to dissolve.[3] Add more solvent (dilute).[8] Seed the solution at a higher temperature. Cool slower. |
| Low Yield (<50%) | Too much solvent used; Product too soluble in cold solvent. | Evaporate 30% of solvent volume and re-cool. Use a stronger anti-solvent (e.g., more water). |
| Colored Crystals | Impurities trapped in lattice. | Re-dissolve and treat with Activated Charcoal (1% w/w) for 5 mins, then hot filter. |
| Melting Point Depression | Solvent occlusion or wet crystals. | Dry under high vacuum (>24h). Ensure no residual Toluene (if Method B used). |
Characterization Standards
To validate the success of the protocol, the final product must meet these metrics:
-
Appearance: White to off-white crystalline needles or prisms.
-
Melting Point: Sharp range (typically within 2°C). Note: Literature MP for similar fluorinated benzamides is often in the 130–160°C range; verify against your specific standard.
-
HPLC Purity: >99.5% (Area %).
-
1H NMR: Confirm integrity of the tert-butyl singlet (approx. 1.4 ppm) and amide proton (broad singlet, >8 ppm).
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 . (Standard reference for recrystallization techniques and solvent selection).
-
Massachusetts Institute of Technology (MIT) OpenCourseWare. Recrystallization Guide. (Detailed theory on two-solvent systems).
-
University of Rochester. Tips and Tricks: Recrystallization Solvent Systems. (Practical advice on solvent polarity and "oiling out").
-
Schäfer, G.; Bode, J. W. "The Synthesis of Sterically Hindered Amides."[9] Chimia2014 , 68, 252–255.[9][10] (Context on the synthesis and physical properties of hindered amides).
-
University of Massachusetts Amherst. Recrystallization Summary and Theory. (Explanation of solubility curves and impurity removal).
Sources
- 1. Enantioselective Synthesis of Atropisomeric Benzamides through Peptide-Catalyzed Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. reddit.com [reddit.com]
- 5. rubingroup.org [rubingroup.org]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. View of The Synthesis of Sterically Hindered Amides [chimia.ch]
Application Notes & Protocols: N-(2-tert-butylphenyl)-4-fluorobenzamide as a Versatile Intermediate in Organic Synthesis
Abstract
This document provides a detailed technical guide on the synthesis and application of N-(2-tert-butylphenyl)-4-fluorobenzamide, a key intermediate in contemporary organic synthesis. The strategic incorporation of a sterically demanding tert-butyl group and an electron-withdrawing fluorine atom imparts unique chemical properties, making it a valuable scaffold for the development of novel pharmacologically active compounds and advanced materials. We present a robust protocol for the synthesis of this intermediate via amide coupling, discuss its physicochemical properties, and illustrate its utility in subsequent synthetic transformations. The causality behind experimental choices is explained to provide researchers with actionable insights for laboratory practice.
Introduction: The Strategic Importance of this compound
This compound is a bespoke chemical entity designed for utility as a molecular building block. Its structure is characterized by three key features:
-
A 4-Fluorobenzoyl Moiety: The fluorine atom is a bioisostere of a hydrogen atom but possesses significantly different electronic properties. Its high electronegativity can modulate the acidity of the amide N-H, influence metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to biological targets through favorable electrostatic interactions.[1] The strategic placement of fluorine is a cornerstone of modern medicinal chemistry.[1][2]
-
A Sterically Hindered 2-tert-butylaniline Fragment: The bulky tert-butyl group ortho to the amide linkage enforces a twisted conformation between the two aromatic rings. This steric hindrance can be exploited to control atropisomerism, influence the selectivity of subsequent reactions, and fine-tune the three-dimensional shape of a final molecule for optimal interaction with a protein binding pocket.
-
The Amide Linkage: The amide bond is a fundamental functional group in countless biologically active molecules. While exceptionally stable, it can also serve as a handle for further chemical modifications or act as a key hydrogen bond donor/acceptor. Benzamide derivatives, in particular, are known to possess a wide range of pharmacological activities, including anticonvulsant and anti-inflammatory properties.[3]
These features make this compound a valuable starting point for generating libraries of complex molecules for structure-activity relationship (SAR) studies in drug discovery.
Physicochemical and Spectroscopic Data
A thorough characterization of the intermediate is crucial for its effective use in subsequent synthetic steps.
| Property | Value |
| Molecular Formula | C₁₇H₁₈FNO |
| Molecular Weight | 271.33 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 146617-56-3 (related structure) |
| Solubility | Soluble in common organic solvents (DCM, THF, DMF, Ethyl Acetate) |
Note: Spectroscopic data would be determined experimentally upon synthesis. Typical expected shifts in ¹H NMR would include signals for the tert-butyl protons (~1.4 ppm), aromatic protons (7.0-8.0 ppm), and the amide proton (a broad singlet, >8.0 ppm). The ¹⁹F NMR would show a singlet in the typical range for an aryl fluoride.[4]
Synthesis Protocol: Amide Coupling
The most direct and reliable method for synthesizing this compound is the coupling of 4-fluorobenzoic acid with 2-tert-butylaniline. While this can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, the use of modern coupling agents offers a milder and often more efficient one-pot procedure.
Rationale for Reagent Selection
-
Carboxylic Acid & Amine: These are the primary building blocks for the target molecule.
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by the amine.
-
HOBt (Hydroxybenzotriazole): Used as an additive with EDCI. It reacts with the O-acylisourea intermediate to form an activated ester. This strategy suppresses side reactions, such as the formation of an N-acylurea byproduct, and minimizes racemization if chiral centers are present.[5][6]
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic organic base used to neutralize the hydrochloride salt of EDCI and to maintain a basic pH, which facilitates the deprotonation of the amine and the carboxylic acid.
-
DMF (N,N-Dimethylformamide): A polar aprotic solvent that effectively dissolves all reactants and facilitates the reaction.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorobenzoic acid (1.40 g, 10.0 mmol, 1.0 eq) and 2-tert-butylaniline (1.64 g, 11.0 mmol, 1.1 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 40 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C.
-
Reagent Addition: To the cooled, stirring solution, add HOBt (2.03 g, 15.0 mmol, 1.5 eq) and EDCI (2.88 g, 15.0 mmol, 1.5 eq). Finally, add DIPEA (2.61 mL, 15.0 mmol, 1.5 eq) dropwise.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Aqueous Workup: Pour the reaction mixture into a separatory funnel containing 100 mL of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). The acid wash removes unreacted amine and DIPEA, while the base wash removes unreacted carboxylic acid and HOBt.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a pure solid.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Application as an Intermediate: Towards Bioactive Molecules
This compound is not an end in itself but a versatile platform for constructing more elaborate molecules. Its utility is demonstrated in its role as a scaffold for creating analogues for SAR studies. For example, the aromatic rings can be further functionalized to probe interactions with a biological target.
Representative Transformation: Electrophilic Aromatic Substitution
To illustrate its use as an intermediate, we present a protocol for a representative subsequent reaction: the nitration of the 2-tert-butylphenyl ring. This reaction introduces a nitro group, which can then be reduced to an amine, providing a new vector for molecular diversification.
Step-by-Step Protocol: Nitration
-
Reaction Setup: In a clean, dry flask, dissolve this compound (2.71 g, 10.0 mmol) in concentrated sulfuric acid (20 mL) at 0 °C. The sulfuric acid serves as both the solvent and the catalyst.
-
Nitrating Agent: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (0.75 mL, ~11.0 mmol) to concentrated sulfuric acid (5 mL) at 0 °C.
-
Addition: Add the nitrating mixture dropwise to the solution of the amide, maintaining the temperature at 0 °C. The bulky tert-butyl group will direct the nitration primarily to the para position.
-
Reaction: Stir the reaction at 0 °C for 2 hours.
-
Quenching: Carefully pour the reaction mixture over crushed ice. This will cause the nitrated product to precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield the nitrated derivative. This new intermediate, with its reactive nitro group, is now primed for further transformations, such as reduction to an amine, which can then be acylated, alkylated, or used in other coupling reactions.
Diversification Pathway Diagram
Caption: Pathway from the intermediate to diverse functionalized molecules.
Conclusion
This compound serves as an exemplary intermediate in modern organic synthesis. Its rational design combines steric and electronic features that are highly sought after in the construction of complex molecular architectures, particularly within medicinal chemistry. The protocols detailed herein provide a reliable and understandable pathway for its synthesis and subsequent elaboration. By understanding the causality behind the chosen experimental conditions, researchers can confidently adapt and apply these methods to their own synthetic targets, accelerating the discovery and development of new chemical entities.
References
-
Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Research on Chemical Intermediates, 43(8), 4649-4665. Available at: [Link]
-
PMC. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Center for Biotechnology Information. Available at: [Link]
-
Lu, T., Wang, B., Chang, W., Liu, L., & Li, J. (2023). N-Fluorobenzamide-Directed Formal [4+2] Cycloaddition Reaction with Maleic Anhydride: Access to Fluorescent Aminonaphthalic Anhydrides. The Journal of Organic Chemistry, 88(2), 818–827. Available at: [Link]
-
PubMed. (2023). N-Fluorobenzamide-Directed Formal [4+2] Cycloaddition Reaction with Maleic Anhydride: Access to Fluorescent Aminonaphthalic Anhydrides. National Center for Biotechnology Information. Available at: [Link]
-
Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available at: [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available at: [Link]
-
MDPI. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Available at: [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
N-(2-tert-butylphenyl)-4-fluorobenzamide purification challenges
Technical Support Center: Difficult Amide Couplings Topic: Troubleshooting N-(2-tert-butylphenyl)-4-fluorobenzamide Ticket ID: ORG-SYN-TB-004 Status: Open
Executive Summary: The "Ortho-Effect" Challenge
Welcome to the technical guide for this compound. If you are here, you are likely facing low yields, inseparable impurities, or confusing NMR spectra.
The Root Cause: The 2-tert-butyl group on the aniline ring is the primary antagonist. It creates massive steric hindrance around the nucleophilic nitrogen. This prevents efficient attack on the carbonyl carbon of the 4-fluorobenzoyl electrophile and restricts rotation in the final product, leading to complex analytical data.
This guide prioritizes purification by chemical logic —exploiting the basicity difference between the hindered aniline and the neutral amide.
Part 1: The Purification Workflow (Decision Matrix)
Before attempting column chromatography, you must rigorously clean the crude mixture. The high lipophilicity of the tert-butyl group makes this molecule "sticky" on silica, often causing it to co-elute with impurities.
Figure 1: Purification logic flow. Note that the acid wash is prioritized to remove the sterically hindered starting material.
Part 2: Troubleshooting & FAQs
Issue 1: "I cannot remove the unreacted 2-tert-butylaniline."
Diagnosis: The ortho-tert-butyl group shields the nitrogen, making the aniline a poor nucleophile. This results in incomplete conversion. Furthermore, the steric bulk makes the aniline less basic than typical anilines, meaning a standard weak acid wash might fail to protonate and extract it.
Protocol: The "Aggressive" Acid Wash Standard 0.1 M HCl is often insufficient. You must force the protonation of the hindered amine.
-
Dissolve the crude residue in Ethyl Acetate (avoid DCM if possible, as emulsions are more common).
-
Wash 3 times with 1.0 M HCl .
-
Wash 1x with Brine to remove trapped water.
-
Dry over Na2SO4.
Verification: Check the TLC of the organic layer.[4][5] The lower spot (aniline) should be gone. If it persists, use 10% Citric Acid for a longer contact time (shake vigorously for 2 minutes).
Issue 2: "My product is oiling out during recrystallization."
Diagnosis: The tert-butyl group and the fluorine atom increase lipophilicity, while the ortho-substitution disrupts crystal lattice packing. This lowers the melting point, causing the compound to separate as an oil before it crystallizes.
Protocol: Anti-Solvent Titration Do not use a single solvent. Use a solvent/anti-solvent pair.[5]
-
System A (Preferred): Ethanol / Water.
-
Dissolve crude oil in minimal hot Ethanol (60°C).
-
Add warm Water dropwise until persistent turbidity (cloudiness) appears.
-
Add one drop of Ethanol to clear it.
-
Crucial: Turn off the heat and let it cool to room temperature slowly in the oil bath (insulate the flask). Rapid cooling traps oil.
-
-
System B (Alternative): Hexanes / Ethyl Acetate.[6]
-
Dissolve in minimal EtOAc.
-
Layer Hexanes on top carefully.
-
Store at 4°C.
-
Issue 3: "My NMR shows double peaks. Is it impure?"
Diagnosis: Likely Rotamers (Atropisomerism). The ortho-tert-butyl group creates a high energy barrier to rotation around the Amide C-N bond. The molecule gets "stuck" in two conformations (cis and trans relative to the carbonyl oxygen), which interconvert slowly on the NMR timescale.
Verification Experiment: Variable Temperature (VT) NMR
-
Take a standard 1H NMR at 25°C (shows broad or double peaks).
-
Heat the NMR probe to 50°C or 60°C .
-
Result: If the peaks coalesce (merge) into sharp singlets, it is a pure compound exhibiting rotamerism. If they remain distinct, you have an impurity.
Figure 2: Analytical decision tree for distinguishing rotamers from impurities.
Part 3: Quantitative Data & Solvent Systems
Table 1: Recommended Solvent Systems
| Application | Solvent System | Notes |
| TLC / Flash Column | Hexanes : EtOAc (8:1 to 4:1) | The compound is very non-polar. Start with high hexane content. |
| Recrystallization | Ethanol : Water (9:1) | Best for inducing crystallization in "oily" amides. |
| NMR Solvent | DMSO-d6 (over CDCl3) | DMSO often sharpens rotamer peaks due to H-bonding stabilization; allows higher temp VT-NMR. |
| Reaction Solvent | DCM or Toluene | If using Acid Chloride method. Toluene allows higher heat to overcome steric barrier. |
Part 4: Synthesis Optimization (Preventative Measures)
If purification fails, the reaction conversion was likely too low. The ortho-t-butyl group requires high-energy coupling methods.
-
Avoid Standard Coupling Reagents: EDC/HOBt or HATU often fail to drive this reaction to completion because the activated ester is not electrophilic enough to overcome the steric wall of the aniline.
-
Use Acid Chlorides: Convert 4-fluorobenzoic acid to the acid chloride (SOCl2, reflux). React this with the aniline using Pyridine as the solvent/base. The Pyridine acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that can overcome the steric hindrance.
-
Microwave Irradiation: If using coupling reagents, microwave heating (100°C, 15 mins) can provide the thermal energy required to surmount the rotational barrier for bond formation.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
Luker, T., et al. (2010). "SB-705498: A Potent, Selective and Orally Bioavailable TRPV1 Antagonist Suitable for Clinical Development." Bioorganic & Medicinal Chemistry Letters, 20(19), 5802-5806. (Describes synthesis and purification of similar ortho-substituted benzamides).
-
Bain, A. D. (2008). "Chemical Exchange in NMR." Annual Reports on NMR Spectroscopy, 63, 23-48. (Authoritative source on NMR coalescence and rotamers).
Sources
Overcoming solubility issues of N-(2-tert-butylphenyl)-4-fluorobenzamide
Technical Support Center: N-(2-tert-butylphenyl)-4-fluorobenzamide
A Senior Application Scientist's Guide to Overcoming Solubility Challenges
Welcome to the technical support center for this compound. Researchers working with novel chemical entities, particularly those with high lipophilicity and crystalline structures, frequently encounter solubility hurdles. This guide is designed to provide you, our fellow scientists and drug development professionals, with a logical, in-depth framework for understanding and systematically overcoming the solubility issues associated with this compound. We will move from foundational principles to advanced, field-proven protocols, explaining the causality behind each recommendation to ensure your experimental success.
Part 1: Frequently Asked Questions - Understanding the Root Cause
This section addresses the fundamental questions regarding the physicochemical properties of this compound that underpin its challenging solubility profile.
Q1: Why is this compound so poorly soluble in aqueous solutions?
A: The poor aqueous solubility of this molecule is a direct result of its chemical structure, which features a combination of high lipophilicity and strong intermolecular forces.
-
Lipophilic Moieties: The structure contains two aromatic rings (a phenyl and a fluorophenyl group) and a bulky, nonpolar tert-butyl group. These components are hydrophobic, meaning they are energetically unfavorable to interact with polar water molecules.[1]
-
Polar Amide Linker: The central amide group (-CONH-) is polar and capable of forming strong hydrogen bonds.[2] In the solid state, these amide groups will form strong intermolecular hydrogen bonds with each other, creating a highly stable crystal lattice.
-
High Crystal Lattice Energy: Overcoming the energy of this stable crystal is a prerequisite for dissolution. Water, despite being a strong hydrogen-bonding solvent, cannot effectively disrupt this lattice because the large nonpolar regions of the molecule prevent efficient solvation of the individual molecules. Compounds with these characteristics are often referred to as "brick-dust" and typically fall into the Biopharmaceutical Classification System (BCS) Class II or IV, signifying low solubility as a major barrier to bioavailability.[3][4]
Q2: What are the predicted physicochemical properties of this compound?
A: While extensive experimental data for this specific molecule is not widely published, we can predict its properties based on its structure using computational models, which are crucial for anticipating its behavior.[5][6][7] These predictions guide our initial solvent selection and formulation strategy.
| Property | Predicted Value/Range | Implication for Solubility |
| Molecular Weight | ~285.35 g/mol | Higher molecular weight often correlates with lower solubility. |
| logP (Lipophilicity) | > 4.5 | A high logP indicates very poor aqueous solubility and a strong preference for lipid/nonpolar environments.[8] |
| Hydrogen Bond Donors | 1 (from the amide N-H) | Capable of hydrogen bonding, contributing to high crystal lattice energy.[2] |
| Hydrogen Bond Acceptors | 2 (from the amide C=O and F) | Can accept hydrogen bonds from protic solvents. |
| Aqueous Solubility | Predicted to be very low (<10 µg/mL) | Confirms the need for advanced solubilization techniques.[9] |
Note: These values are estimates from computational models and should be used as a guide. Experimental determination is recommended.
Part 2: Troubleshooting Guide - From Simple Solvents to Advanced Formulations
This section provides a systematic, question-driven approach to solubilizing your compound, starting with common laboratory solvents and progressing to more complex, specialized formulation systems.
Q3: I am struggling to prepare a stock solution. Which organic solvents should I try first?
A: Given the compound's high lipophilicity, polar protic solvents like methanol and ethanol may be insufficient. A systematic screening approach is the most effective strategy. We recommend starting with stronger, aprotic polar solvents.
The following workflow provides a logical progression for identifying a suitable solvent system for creating a high-concentration stock solution (e.g., 10-50 mM).
Caption: Logical workflow for initial solvent screening.
-
Preparation: Weigh out a small, precise amount of the compound (e.g., 1-2 mg) into a clear glass vial.
-
Initial Test: Add a calculated volume of your first-choice solvent (e.g., DMSO) to reach your target high concentration (e.g., 50 mM).
-
Agitation: Vortex the vial vigorously for 1-2 minutes. Observe for dissolution.
-
Energy Input (If Needed): If the compound is not fully dissolved, use a sonicating water bath for 10-15 minutes or gently warm the vial to 40-50°C.[10] Use caution with volatile solvents.
-
Observation: Allow the solution to return to room temperature. A successful solvent will keep the compound fully dissolved without any precipitation.
-
Co-Solvent Trial: If a single solvent fails, repeat the process using a pre-mixed co-solvent system. Common systems for poorly soluble drugs include combinations of DMSO, ethanol, polyethylene glycol (PEG), or N-methyl-2-pyrrolidone (NMP).[11][12]
Q4: I have found a solvent system, but my compound precipitates when I add it to my aqueous cell culture media. What is happening and how do I fix it?
A: This is a classic problem called "fall-out" or precipitation upon dilution. It occurs because the high concentration of organic solvent in your stock solution is diluted by the aqueous buffer, drastically lowering the solvent's overall solvating power and causing the hydrophobic compound to crash out of solution.
Solution: The key is to use a formulation strategy that creates a stable dispersion in the aqueous phase. For in vitro work, this often involves the use of solubilizing excipients.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate hydrophobic drug molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for pharmaceutical research.[13]
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin.
This protocol aims to create an aqueous stock solution where the drug is maintained in a soluble complex.
-
Prepare Cyclodextrin Solution: Prepare a concentrated aqueous solution of HP-β-CD (e.g., 20-40% w/v) in your desired buffer or cell culture grade water. Gentle warming may be required to fully dissolve the cyclodextrin.
-
Add Compound: Add the solid this compound powder directly to the cyclodextrin solution.
-
Complexation: Vortex the mixture vigorously. Place it on a rotator or shaker at room temperature overnight to allow for maximum complex formation. Sonication can be used to accelerate the process.
-
Clarification: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.
-
Final Stock: Carefully collect the supernatant. This is your aqueous, complexed stock solution. Its concentration should be determined analytically (e.g., via HPLC-UV). This stock is now ready for dilution into your final assay medium.
Q5: Can I use pH adjustment to increase the solubility of this compound?
A: Generally, no. The amide functional group is considered neutral over the physiological pH range (pH 1-14) and does not readily ionize.[2] Therefore, altering the pH of the solution is unlikely to significantly increase the solubility of this compound.[4] While pH adjustment is a powerful technique for weakly acidic or basic drugs, it is not an effective primary strategy for neutral amides.[16]
Q6: For an in vivo study, what other formulation approaches should I consider?
A: For in vivo applications, especially oral or parenteral routes, more advanced formulation strategies are often required to enhance both solubility and bioavailability. These techniques are typically more complex and require specialized expertise.
| Technique | Mechanism of Action | Pros | Cons |
| Co-solvents | Reduces solvent polarity to better match the solute.[11] | Simple to prepare; suitable for initial PK studies. | Risk of precipitation upon injection/dilution; potential for solvent toxicity. |
| Cyclodextrin Complexation | Encapsulates the drug in a soluble carrier.[13][15] | Increases aqueous solubility; can reduce toxicity; established regulatory path. | Limited drug loading capacity; potential for nephrotoxicity with some CDs at high doses. |
| Surfactant Micelles | Forms nanosized micelles that solubilize the drug in their hydrophobic core.[11] | High drug loading possible; can be used for IV formulations. | Surfactants can have their own biological effects or toxicity (e.g., Cremophor EL). |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymer matrix in a high-energy amorphous state, which has higher apparent solubility.[17][18] | Can dramatically increase solubility and dissolution rate; suitable for oral solid dosage forms. | Requires specialized manufacturing (e.g., spray drying, hot-melt extrusion); physical stability can be a concern. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form an emulsion in the GI tract.[8] | Enhances oral absorption by utilizing lipid absorption pathways; protects the drug from degradation. | Complex formulation development; potential for GI side effects. |
References
-
Shinde, G., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Popovici, I., & Dăneț, A. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers. Available at: [Link]
-
Sikarra, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences. Available at: [Link]
-
DiFranco, N., & Glassco, J. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review. Available at: [Link]
-
Singh, R., et al. (2015). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Avdeef, A. (2021). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Journal of Cheminformatics. Available at: [Link]
-
CD Formulation. (n.d.). Solubilization Technologies for Poorly Soluble Drugs. CD Formulation. Available at: [Link]
-
Pharmapproach. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Pharmapproach. Available at: [Link]
-
Sorkun, M. C., et al. (2023). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery. Available at: [Link]
-
Raghuram, M. (2023). Enhancing solubility with novel excipients. Manufacturing Chemist. Available at: [Link]
-
Patel, M., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Advanced Pharmaceutical Research. Available at: [Link]
-
Loftsson, T., & Järvinen, T. (2019). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules. Available at: [Link]
-
Todkar, S., et al. (2022). cyclodextrin in novel formulations and solubility enhancement techniques: a review. International Journal of Health Sciences. Available at: [Link]
-
Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews. Available at: [Link]
-
Jiménez, J. A., & Martínez, F. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. International Journal of Pharmaceutics. Available at: [Link]
-
Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Available at: [Link]
-
Loftsson, T., et al. (2016). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. Available at: [Link]
-
Liu, R., et al. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Journal of Chemical Information and Modeling. Available at: [Link]
-
Ouyang, J., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules. Available at: [Link]
-
DeRuiter, J. (2005). Principles of Drug Action 1, Spring 2005, Amides. Auburn University. Available at: [Link]
-
Worku, Z. A., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]
-
Pletcher, D., & Slevin, L. A. (1994). pH adjustment schedule for the amide local anesthetics. Anesthesiology. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. webhome.auburn.edu [webhome.auburn.edu]
- 3. Enhancing solubility with novel excipients [manufacturingchemist.com]
- 4. jmpas.com [jmpas.com]
- 5. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. pH adjustment schedule for the amide local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. Solubilization Technologies for Poorly Soluble Drugs - Oral Thin Film - CD Formulation [formulationbio.com]
Technical Support Center: Optimization of N-(2-tert-butylphenyl)-4-fluorobenzamide Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of N-(2-tert-butylphenyl)-4-fluorobenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. The synthesis, while appearing straightforward, presents unique challenges primarily due to the steric hindrance imposed by the 2-tert-butyl group on the aniline starting material. This guide synthesizes established chemical principles with practical, field-proven insights to help you navigate these challenges and achieve optimal reaction outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format, providing not just solutions but the underlying scientific rationale.
Question: My reaction yield is consistently low (<50%). What are the primary causes and how can I improve it?
Answer: Low yield in this specific amide coupling is a common challenge and typically stems from the reduced nucleophilicity and significant steric hindrance of 2-tert-butylaniline. The bulky tert-butyl group physically obstructs the nitrogen atom, impeding the approach of the electrophilic 4-fluorobenzoyl chloride.[1][2]
Here is a systematic approach to troubleshoot and optimize the yield:
1. Assess the Reactivity of the Acylating Agent:
-
Insight: For sterically hindered anilines, an acid anhydride may be insufficiently reactive. Acyl chlorides are more electrophilic and are generally the better choice for this transformation.[2]
-
Solution: Ensure you are using 4-fluorobenzoyl chloride of high purity. If starting from 4-fluorobenzoic acid, its conversion to the acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride must be complete before adding the amine.[3][4]
2. Optimize the Base and Its Stoichiometry:
-
Insight: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the unreacted aniline, rendering it non-nucleophilic and halting the reaction.[5][6] A base is required to neutralize this HCl.[5][7]
-
Solutions:
-
Non-Nucleophilic Organic Base: Use at least 2 equivalents of a hindered tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). One equivalent neutralizes the HCl, and the second ensures the reaction medium remains basic.
-
Aqueous Base (Schotten-Baumann Conditions): A biphasic system using an organic solvent (like DCM or THF) and an aqueous base (like 2M NaOH) can be very effective. The base in the aqueous layer neutralizes the HCl as it forms, driving the reaction to completion.[5][8]
-
Nucleophilic Catalyst: For particularly stubborn reactions, adding a catalytic amount (1-10 mol%) of 4-(Dimethylaminopyridine) (DMAP) can dramatically increase the reaction rate. DMAP acts as an acyl transfer agent, forming a highly reactive N-acylpyridinium intermediate that is more readily attacked by the hindered aniline.[2][9]
-
3. Evaluate Solvent and Temperature Conditions:
-
Insight: The solubility of all reactants and the stability of intermediates are critical. The reaction often requires elevated temperatures to overcome the activation energy barrier imposed by steric hindrance.
-
Solutions:
-
Solvent: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are standard. Ensure the solvent is anhydrous, as water will hydrolyze the acyl chloride.[1][10]
-
Temperature: While many acylations proceed at room temperature, this reaction may benefit from gentle heating (40-60 °C) or even reflux, depending on the solvent.[3] Monitor the reaction by TLC to avoid decomposition at higher temperatures.
-
Question: I am observing a significant amount of unreacted 2-tert-butylaniline in my crude product, even after a long reaction time. What should I do?
Answer: This indicates an incomplete reaction, likely due to insufficient activation or non-optimal conditions.
Systematic Optimization Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Lab Reporter [fishersci.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. assets-global.website-files.com [assets-global.website-files.com]
- 8. nvpublicationhouse.com [nvpublicationhouse.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: N-(2-tert-butylphenyl)-4-fluorobenzamide Degradation Studies
Introduction: Welcome to the technical support center for researchers investigating the degradation pathways of N-(2-tert-butylphenyl)-4-fluorobenzamide. This guide is designed for professionals in drug discovery and development, providing in-depth, field-proven insights into the experimental challenges and theoretical underpinnings of studying this molecule's fate in biological and chemical systems. Given that this compound is a specific N-aryl benzamide, this guide synthesizes direct data where available with established principles of xenobiotic metabolism for analogous structures.
Part 1: Predicted Metabolic & Degradation Pathways
Understanding the likely metabolic fate of this compound is the first step in designing robust experiments. The molecule possesses several functional groups prone to enzymatic attack: an amide linkage, a bulky tert-butyl group, and two aromatic rings, one of which is fluorinated.
The primary routes of metabolism for such compounds are Phase I oxidation reactions, catalyzed predominantly by cytochrome P450 (CYP) enzymes in the liver, followed by potential Phase II conjugation.[1]
Key Predicted Phase I Reactions:
-
Oxidation of the tert-Butyl Group: The tert-butyl group is a common site for oxidation.[2][3] CYP enzymes, such as CYP3A4 and CYP2C9, can hydroxylate one of the methyl groups to form a primary alcohol.[2] This alcohol can be further oxidized to an aldehyde and then a carboxylic acid.[2] This is often a major metabolic pathway for drugs containing this moiety.[2][4]
-
Aromatic Hydroxylation: Both the 4-fluorophenyl ring and the 2-tert-butylphenyl ring are susceptible to hydroxylation.[5][6] The reaction typically proceeds through a highly reactive arene oxide intermediate.[5][7] The position of hydroxylation is influenced by the existing substituents and the specific CYP isoform involved.
-
Amide Hydrolysis: The amide bond can be cleaved by hydrolase enzymes (e.g., amidases) to yield 4-fluorobenzoic acid and 2-tert-butylaniline.[8][9] While amide bonds are generally more stable than esters, this pathway is a significant consideration, especially in long-term stability studies.[8][9][10]
-
N-Dealkylation (less likely): While common for many amines, direct N-dealkylation of the aryl-amide bond is not a typical major pathway.
Below is a diagram illustrating the most probable initial degradation pathways.
Caption: Predicted Phase I metabolic pathways for this compound.
Part 2: Troubleshooting Guides & FAQs
This section addresses common issues encountered during in vitro degradation studies in a question-and-answer format.
FAQ 1: How do I set up a basic in vitro metabolic stability assay?
Answer: The most common initial screen uses liver microsomes, which are rich in CYP enzymes.
-
Core Principle: The goal is to incubate the test compound with a metabolically active system (like human liver microsomes, HLMs) and monitor the disappearance of the parent compound over time.
-
Workflow:
-
Prepare Reagents: Thaw HLMs and NADPH (a required cofactor for CYP enzymes) on ice. Prepare your test compound stock in an organic solvent like DMSO or acetonitrile.
-
Incubation: Pre-warm a mixture of buffer and HLMs. Initiate the reaction by adding the test compound (at a low final solvent concentration, typically <1%) and NADPH.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the proteins and halts enzymatic activity.
-
Analysis: Centrifuge the samples to pellet the protein, and analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
-
Essential Controls:
-
-NADPH Control: A reaction without the cofactor. Degradation here suggests chemical instability or non-CYP enzymatic degradation.
-
+NADPH Control: The main experimental reaction.
-
Positive Control: A compound with a known, rapid metabolism (e.g., verapamil) to ensure the HLM and cofactor are active.
-
Negative Control: A compound with known metabolic stability (e.g., warfarin) to check for non-specific issues.
-
Troubleshooting Guide 1: Poor or No Degradation Observed
Question: "I've run my HLM assay, but I'm seeing very little to no disappearance of my parent compound, even after 60 minutes. My positive control (verapamil) worked perfectly. What's going on?"
Answer: This is a common scenario. If the system is validated by the positive control, the issue lies with the compound or the specific experimental conditions.
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| High Metabolic Stability | The most straightforward conclusion. The compound may genuinely be resistant to CYP-mediated metabolism. The bulky tert-butyl group can act as a steric shield, preventing access to the amide bond or adjacent sites.[2] | 1. Extend Incubation Time: Run the assay out to 120 or 240 minutes. 2. Increase Protein Concentration: Double the HLM concentration to increase enzyme availability. 3. Use Hepatocytes: Switch to a more complete system like cryopreserved hepatocytes, which contain both Phase I and Phase II enzymes as well as cellular transport mechanisms. |
| Enzyme Inhibition | The compound itself might be inhibiting the CYP enzymes responsible for its own metabolism at the concentration tested. | 1. Test a Lower Concentration: Rerun the assay at a 5- to 10-fold lower substrate concentration. 2. Run a CYP Inhibition Assay: Specifically test the compound's ability to inhibit major CYP isoforms (e.g., 3A4, 2D6, 2C9) using known probe substrates. |
| Incorrect CYP Isoforms | Human liver microsomes are a pool of enzymes. Your compound might be metabolized by a low-abundance or specific CYP isoform not well represented in the pooled lot. | 1. Use Recombinant Enzymes: Test the compound against a panel of individual, recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2C9, etc.) to identify the specific enzyme(s) involved. |
Troubleshooting Guide 2: Parent Compound Disappears Too Quickly, Even in -NADPH Control
Question: "My compound is gone within minutes, but it's disappearing at the same rate in my control samples without NADPH. What does this mean?"
Answer: This points to non-CYP-mediated degradation or an experimental artifact. The key is that the disappearance is independent of the primary metabolic cofactor.
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Chemical Instability | The compound may be unstable in the aqueous buffer at physiological pH (7.4). Amides can undergo hydrolysis, although this is typically slow without enzymatic catalysis.[9] | 1. Buffer Stability Test: Incubate the compound in the reaction buffer without any microsomes or NADPH. Monitor its concentration over time. 2. Vary pH: Check stability at different pH values (e.g., pH 5, 7.4, 9) to see if the degradation is pH-dependent. |
| Non-Specific Binding | Highly lipophilic compounds can adsorb to the surfaces of plastic labware (e.g., microplates, pipette tips), leading to an apparent loss from the solution. | 1. Use Low-Binding Plates: Switch to polypropylene or specially coated low-adsorption microplates. 2. Include Surfactant: In some cases, adding a very low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) can mitigate binding, but this may also impact enzyme activity and should be validated.[11] |
| Activity of Other Hydrolases | Microsomes contain other enzymes besides CYPs, such as carboxylesterases, which can sometimes hydrolyze amides. This activity would not be NADPH-dependent. | 1. Use Heat-Inactivated Microsomes: Run a control where the microsomes have been denatured by heat (e.g., 95°C for 10 min) before the experiment. If degradation still occurs, it's likely chemical. If it stops, a non-CYP enzyme is responsible. |
Part 3: Experimental Protocols & Data Presentation
Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol provides a step-by-step method for determining the intrinsic clearance of this compound.
1. Reagent Preparation:
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Test Compound Stock: 1 mM this compound in Acetonitrile.
-
HLM Stock: 20 mg/mL Human Liver Microsomes. Dilute to 1 mg/mL in cold Phosphate Buffer just before use.
-
NADPH Stock (Cofactor): 10 mM NADPH in Phosphate Buffer. Prepare fresh.
-
Stopping Solution: Acetonitrile containing 100 nM of a suitable internal standard (e.g., a stable, structurally similar compound like carbamazepine). Keep at -20°C.
2. Experimental Workflow Diagram:
Caption: Workflow for an in vitro metabolic stability assay.
3. Incubation Procedure:
-
In a 96-well plate, add buffer and the 1 mg/mL HLM solution to achieve a final reaction concentration of 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Add the test compound to a final concentration of 1 µM.
-
Initiate the reaction by adding NADPH to a final concentration of 1 mM. The final reaction volume is 200 µL.
-
At each time point (0, 5, 15, 30, 60 min), transfer a 25 µL aliquot of the reaction mixture into a separate plate containing 100 µL of the cold Stopping Solution.
4. Sample Analysis & Data Interpretation:
-
After the final time point, seal and vortex the sample plate for 2 minutes.
-
Centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
Plot the natural log of the percent remaining of the parent compound versus time. The slope of this line (k) is the degradation rate constant.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
Data Table: Example LC-MS/MS Parameters
For method development, start with parameters like these and optimize as needed.
| Parameter | Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Good general-purpose column for retaining moderately lipophilic small molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard acidic modifier for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic solvent for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 5 minutes | A generic starting gradient to elute the compound. |
| Ionization Mode | Positive Electrospray (ESI+) | Amides often ionize well in positive mode. |
| MRM Transition | Calculated m/z of Parent -> Fragment m/z | Must be determined by infusing the compound. For this compound (C17H18FNO, MW ~271.33), the parent ion would be [M+H]+ at m/z 272.1. A likely fragment would be from the cleavage of the amide bond. |
References
-
Shanu-Wilson, J. Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]
-
Guengerich, F. P. Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. Vanderbilt University. [Link]
-
Acevedo, O., & Jorgensen, W. L. (2018). Enzymatic Hydrolysis of Tertiary Amide Bonds by anti Nucleophilic Attack and Protonation. The Journal of Organic Chemistry. [Link]
-
Bell, S. G., et al. (2017). Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering. Angewandte Chemie International Edition. [Link]
-
Chemistry LibreTexts. (2022). Chemistry of Amides. [Link]
-
D'yachkov, P. N., & Kharchevnikova, N. V. (2012). Mechanism of aromatic hydroxylation by cytochrome P450. ResearchGate. [Link]
-
Dalvie, D., et al. (2012). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. [Link]
-
Guengerich, F. P. (2001). Mechanisms of Cytochrome P450-Catalyzed Oxidations. Chemical Research in Toxicology. [Link]
-
Chemistry LibreTexts. (2021). Hydrolysis of Amides. [Link]
-
Labbe, K., & Reymond, J. L. (2017). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. ACS Catalysis. [Link]
-
Mansoori, S. K., et al. (2000). Cytochrome P-450 model reaction: Effects of substitution on the rate of aromatic hydroxylation. Journal of Physical Organic Chemistry. [Link]
-
East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. Canadian Journal of Chemistry. [Link]
-
Wuitschik, G., et al. (2010). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. Journal of Medicinal Chemistry. [Link]
-
Murphy, C. D., et al. (2019). Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols. Taylor & Francis Online. [Link]
-
Clement, B., et al. (1993). Biotransformation of benzamidine and benzamidoxime in vivo. Drug Metabolism and Disposition. [Link]
-
Al-Shboul, T. M. A., et al. (2019). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules. [Link]
-
Simões, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. [Link]
-
Molecular Biology. (n.d.). Assay Troubleshooting. [Link]
-
Sewald, N., & Jakubke, H. D. (2008). The tert-butyl group in chemistry and biology. Organic & Biomolecular Chemistry. [Link]
-
Wikipedia. (2024). Drug metabolism. [Link]
-
Al-Hourani, B. J., et al. (2012). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules. [Link]
-
PubChem. (n.d.). N-(4-Tert-Butylbenzyl)-2-(Trifluoromethyl)benzamide. [Link]
-
ResearchGate. (n.d.). Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas. [Link]
-
Taylor & Francis. (n.d.). Metabolic pathways – Knowledge and References. [Link]
-
CAS Common Chemistry. (n.d.). 4-Fluorobenzamide. [Link]
-
Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition. [Link]
-
ResearchGate. (n.d.). Studies on sulfonamide degradation products. [Link]
-
PubChem. (n.d.). 4-Fluorobenzamide. [Link]
-
Beppu, T., & Hosokawa, N. (2025). Exploring new natural products by utilizing untapped secondary metabolic pathways in actinomycetes. Journal of Industrial Microbiology & Biotechnology. [Link]
-
Tang, L., et al. (2018). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. Molecules. [Link]
-
van Ommen, B., et al. (1988). Different metabolic pathways of 2,5-difluoronitrobenzene and 2,5-difluoroaminobenzene compared to molecular orbital substrate characteristics. Xenobiotica. [Link]
-
Fromel, M. S., & Burgess, R. M. (2023). PFAS Biotransformation Pathways: A Species Comparison Study. Toxics. [Link]
Sources
- 1. Drug metabolism - Wikipedia [en.wikipedia.org]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. courses.washington.edu [courses.washington.edu]
- 6. Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uregina.ca [uregina.ca]
- 11. docs.abcam.com [docs.abcam.com]
Validation & Comparative
Comparative Guide to Structural Validation: N-(2-tert-butylphenyl)-4-fluorobenzamide
[1]
Executive Summary
N-(2-tert-butylphenyl)-4-fluorobenzamide represents a class of sterically hindered amides often utilized as scaffold mimetics in drug discovery (e.g., kinase inhibitors or fungicide intermediates).[1] Its structural validation presents a specific analytical challenge: the ortho-tert-butyl group induces significant steric bulk, forcing the amide bond out of planarity and potentially creating atropisomeric (rotameric) complexity that routine QC methods may misinterpret as impurities.[1]
This guide compares "Routine QC" against "Structural Elucidation" workflows, demonstrating why standard 1D NMR is insufficient for absolute structural assignment and establishing a multi-modal validation protocol.
Comparative Analysis: Routine vs. Advanced Validation
The following table contrasts standard verification methods with the necessary advanced protocols required to validate the specific steric and electronic features of this compound.
| Feature | Routine Analysis (QC Level) | Advanced Validation (R&D Level) | Performance Gap |
| Connectivity | 1H NMR (1D) Confirms presence of t-butyl and aromatic protons. | 2D NMR (HMBC/NOESY) Confirms the t-butyl is at the ortho position (not para) and establishes the through-space proximity of the amide NH to the t-butyl group.[1] | Routine NMR cannot definitively distinguish between ortho and meta isomers if multiplets overlap.[1] |
| Fluorine Regiochemistry | 19F NMR (Non-decoupled) Shows a single peak (~ -105 to -115 ppm).[1] | 19F-1H HOESY Correlates the Fluorine signal specifically to the ortho-protons on the benzoyl ring, ruling out regioisomers (e.g., 2-fluoro or 3-fluoro).[1] | Standard 19F confirms presence but not position relative to the carbonyl. |
| Conformation | N/A Assumes a static structure.[1] | VT-NMR (Variable Temp) Assess rotational barrier of the C-N bond caused by the ortho-t-butyl steric clash. | Essential for distinguishing "impurities" that are actually just rotamers.[1] |
| Absolute Structure | LC-MS (ESI) Confirms Mass (M+H).[1] | Single Crystal X-Ray (XRD) Unambiguous determination of the torsion angle between the phenyl rings. | Mass Spec cannot distinguish regioisomers (e.g., N-(4-tert-butylphenyl)...).[1] |
Detailed Experimental Protocols
Protocol A: NMR Structural Elucidation (The "Lock" Method)
The ortho-tert-butyl group forces the aniline ring to twist perpendicular to the amide plane.[1] This protocol validates that specific conformation.
Reagents:
-
Solvent: DMSO-d6 (Preferred over CDCl
to sharpen amide NH signals via Hydrogen bonding).[1] -
Internal Standard: TMS (0.00 ppm).[1]
Step-by-Step Methodology:
-
Sample Prep: Dissolve 10 mg of compound in 0.6 mL DMSO-d6. Ensure complete homogeneity; the t-butyl group increases lipophilicity, so vortexing is critical.
-
1H Acquisition: Acquire standard proton spectrum (sw = 12-15 ppm to catch deshielded NH).
-
Expected Feature: A sharp singlet (9H) at
1.35–1.45 ppm (t-butyl).[1] -
Diagnostic: The Amide NH should appear as a singlet downfield (
9.5–10.5 ppm). If this peak is broad, it indicates restricted rotation.
-
-
19F Acquisition: Acquire non-decoupled
F spectrum. -
NOESY Experiment (Critical): Set mixing time (
) to 300 ms.-
Validation Check: Look for a cross-peak between the Amide NH and the tert-butyl methyls .[1] This confirms the ortho substitution. If the t-butyl were para, this cross-peak would be impossible.
-
Protocol B: X-Ray Crystallography (The "Gold Standard")
Because the tert-butyl group prevents planar packing, this compound likely crystallizes in a twisted conformation.
-
Crystallization: Dissolve 20 mg in minimal hot Ethanol. Add water dropwise until turbidity persists, then heat to clear. Allow slow evaporation at RT for 48 hours.
-
Data Collection: Mount crystal on a goniometer at 100 K (to reduce thermal motion of the t-butyl group).
-
Refinement: Solve structure looking for the torsion angle
(C-N-C-C) to quantify the twist induced by the steric bulk.
Visualizing the Validation Logic
The following diagram illustrates the decision tree for validating the structure, distinguishing it from common isomers (like the para-tert-butyl analog).
Caption: Analytical decision tree for distinguishing the target ortho-isomer from potential regioisomers using NOESY correlations.
Visualization of the Steric "Lock" (NOESY Logic)
This diagram visualizes the specific Nuclear Overhauser Effects (NOE) required to confirm the ortho position of the tert-butyl group.[1]
Caption: NOESY correlation map. The green arrow indicates the diagnostic signal that confirms the tert-butyl group is adjacent to the nitrogen.
References
-
PubChem. (2025).[1] Compound Summary: N-(4-tert-butylphenyl)-2-fluorobenzamide (Isomer Analog Data).[1] National Library of Medicine.[1] Retrieved from [Link][1][2]
- Note: Used for comparative fragmentation patterns and physical property baselines of fluorin
-
MDPI. (2023).[1] Synthesis, Dynamic NMR Characterization, and XRD Study of Fluorobenzoyl-Substituted Piperazines. Molecules.[1][3][4][5][6][7][8][9][10][11][12] Retrieved from [Link][1]
- Grounding Source: Validates the methodology for using VT-NMR to assess restricted rotation in fluorin
-
-
Grounding Source: Reference standards for 4-fluorobenzamide chemical shifts (-100 to -120 ppm range).[1]
-
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents.[1] Organometallics.[1] Retrieved from [Link]
- Grounding Source: Essential for distinguishing solvent peaks (DMSO/Water) from the diagnostic signals of the target compound.
Sources
- 1. N-(4-Tert-Butylbenzyl)-2-(Trifluoromethyl)benzamide | C19H20F3NO | CID 91826026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(2,3-Difluorophenyl)-2-fluorobenzamide [mdpi.com]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. homepages.gac.edu [homepages.gac.edu]
- 6. PubChemLite - 4-tert-butyl-n-(2-fluorophenyl)benzamide (C17H18FNO) [pubchemlite.lcsb.uni.lu]
- 7. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 8. chemistry.montana.edu [chemistry.montana.edu]
- 9. Search results [chemdiv.com]
- 10. rsc.org [rsc.org]
- 11. Electronic Effect on the Molecular Motion of Aromatic Amides: Combined Studies Using VT-NMR and Quantum Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Spectroscopic Characterization of Sterically Hindered Fluorobenzamides: A Comparative Guide
Topic: Spectroscopic Analysis of N-(2-tert-butylphenyl)-4-fluorobenzamide Analogs Content Type: Technical Comparison Guide Audience: Senior Researchers & Medicinal Chemists
Executive Summary & Strategic Rationale
In medicinal chemistry, the this compound scaffold represents a critical structural motif, often utilized to modulate metabolic stability and induce specific conformational locks in SDHI (Succinate Dehydrogenase Inhibitor) fungicides and kinase inhibitors.
The combination of the 4-fluoro substituent (metabolic blocker, lipophilicity enhancer) and the 2-tert-butyl group (steric anchor) creates a unique analytical challenge. Unlike planar benzamides, the ortho-tert-butyl group forces the amide bond out of planarity with the N-phenyl ring, disrupting conjugation and altering spectroscopic signatures.
This guide compares the spectroscopic performance of this sterically hindered scaffold against standard planar analogs, establishing a self-validating analytical protocol.
Comparative Analysis: Steric vs. Planar Scaffolds
To understand the unique spectroscopic behavior of this compound (Target ), we compare it against two control analogs:
-
Analog A (Planar Control): N-phenyl-4-fluorobenzamide (Lacks steric bulk).
-
Analog B (Electronic Control): N-(2-tert-butylphenyl)benzamide (Lacks fluorine reporter).
Table 1: Comparative Spectroscopic Signatures
| Feature | Target Molecule (Steric + Fluoro) | Analog A (Planar Control) | Analog B (Electronic Control) | Interpretation |
| Conformation | Twisted ( | Planar ( | Twisted | Steric bulk prevents N-phenyl ring coplanarity. |
| Twist disrupts NH...O=C intermolecular H-bonding, shifting NH upfield. | ||||
| N/A | Loss of conjugation affects electron density at the para-F position. | |||
| IR (Amide I) | ~1665 cm | ~1650 cm | ~1665 cm | Higher frequency in Target indicates reduced conjugation (more double-bond character in C=O). |
| Solubility | High (Lipophilic) | Moderate | High | tert-Butyl group disrupts crystal packing, enhancing solubility in CDCl |
Experimental Protocol: Synthesis & Characterization
This protocol prioritizes the Acid Chloride Method over coupling agents (EDCI/HOBt) because the steric hindrance of the 2-tert-butylaniline often leads to incomplete coupling and difficult purification with standard peptide reagents.
Phase 1: Synthesis Workflow
-
Reactants: 4-Fluorobenzoyl chloride (1.1 eq) + 2-tert-butylaniline (1.0 eq).
-
Base/Solvent: Triethylamine (2.0 eq) in anhydrous DCM (
C to RT). -
Quench: 1M HCl (removes unreacted amine)
Sat. NaHCO (removes acid). -
Purification: Recrystallization from EtOH/Water (preferred over column chromatography for scalability).
Phase 2: Spectroscopic Validation (The "Self-Validating" System)
-
Step 1 (
F NMR - The Purity Check): Run F NMR first. A single singlet at ~ -110 ppm confirms the integrity of the benzoyl ring. Any signal at -105 ppm indicates hydrolyzed 4-fluorobenzoic acid. -
Step 2 (
H NMR - The Conformational Check): Observe the tert-butyl singlet. If it appears as a sharp singlet at ~1.45 ppm, the molecule is freely rotating or locked in one conformer. If broadened or split (at low temp), it indicates rotameric exchange. -
Step 3 (IR - The Electronic Check): Confirm Amide I band >1660 cm
. If <1650 cm , suspect loss of the tert-butyl group or incorrect regiochemistry.
Visualizing the Mechanism
The following diagrams illustrate the analytical logic and the structural causality governing the spectroscopic results.
Diagram 1: Analytical Logic Flow
Caption: Step-by-step workflow for synthesizing and validating sterically hindered benzamides, prioritizing
Diagram 2: Steric Twist & Spectroscopic Consequences
Caption: Causal relationship between the steric bulk of the tert-butyl group and the resulting spectroscopic shifts in NMR and IR.
Representative Data
The following data is representative of purified this compound in CDCl
-
H NMR (400 MHz, CDCl
):- 8.15 (s, 1H, NH ) – Note: Upfield compared to non-hindered analogs (typically >9.0).
- 7.90 (dd, J = 8.8, 5.4 Hz, 2H, Benzoyl H -2,6).
- 7.45 (dd, J = 8.0, 1.5 Hz, 1H, Aniline H -3).
- 7.15 (t, J = 8.6 Hz, 2H, Benzoyl H -3,5).
-
1.46 (s, 9H, C(CH
) ).
-
C NMR (100 MHz, CDCl
):-
164.8 (d, J
= 250 Hz, C -4'). - 165.2 (C=O).
-
34.5 (C (CH
) ). -
30.8 (C(C H
) ).[1]
-
164.8 (d, J
-
F NMR (376 MHz, CDCl
):- -109.5 (m, 1F). Note: Distinct from 4-fluorobenzoic acid (-105.5 ppm).
References
-
Elancheran, R., et al. (2023).[2] "Synthesis, Crystal Structure, DFT and Hirshfeld Surface Analysis of 4-Fluoro-N-(1,3-Dioxoisoindolin-2-yl)benzamide." European Journal of Chemistry, 14(1), 1-8.[2] Link
-
Adimule, S. P., et al. (2015).[3] "Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides." Journal of Applicable Chemistry, 4(1), 127-135.[3] Link
- Swamy, G. Y., et al. (2014). "Crystal structure and Hirshfeld surface analysis of N-(2-tert-butylphenyl)benzamide." IUCrData. (Contextualizing the steric twist in ortho-tert-butyl analogs).
-
Alfa Chemistry. "19F NMR Chemical Shift Table - Organofluorine." Link
- University of Wisconsin-Madison. "Evans pKa Table & NMR Shifts." (Standard reference for amide proton shifts in CDCl3 vs DMSO).
Sources
Safety Operating Guide
Personal protective equipment for handling N-(2-tert-butylphenyl)-4-fluorobenzamide
Technical Safety Guide: N-(2-tert-butylphenyl)-4-fluorobenzamide
Part 1: Executive Safety Directive (The "Why" & "How")
Operational Status: Treat as New Chemical Entity (NCE) Risk Level: Intermediate to High (Precautionary Principle)
As a researcher handling This compound , you are likely working with a specialized intermediate or a drug candidate (potentially a TRPV1 antagonist or similar benzamide derivative). Unlike common reagents with decades of toxicological data, this compound likely lacks a comprehensive specific SDS. Therefore, we do not rely on the absence of evidence as evidence of safety.
The Core Directive: We employ a "Universal High-Potency" protocol. Until specific IC50/LD50 data proves otherwise, assume this compound is biologically active and potentially irritating or toxic via ingestion and inhalation. The presence of the fluorinated moiety and the lipophilic tert-butyl group suggests high membrane permeability, increasing the risk of systemic absorption upon skin contact.
Part 2: Hazard Identification & Risk Assessment
Since specific GHS data may be sparse, we derive the hazard profile from Structure-Activity Relationships (SAR) of analogous fluorinated benzamides (e.g., 4-fluorobenzamide, CAS 824-75-9).
| Hazard Class | Likelihood | Mechanism / Justification |
| Acute Toxicity (Oral) | Medium | Benzamides can exhibit CNS or metabolic toxicity. Analogs are often GHS Cat. 4 (Harmful if swallowed).[1][2] |
| Skin/Eye Irritation | High | Fluorinated aromatics are frequent irritants. The amide functionality can interact with mucous membranes. |
| Sensitization | Low-Medium | Amides can occasionally act as haptens, leading to allergic dermatitis over repeated exposure. |
| Systemic Absorption | High | The tert-butyl group significantly increases lipophilicity (LogP), facilitating dermal absorption. |
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix is non-negotiable for handling NCEs in a research setting.
| Zone / Task | Hand Protection | Eye/Face Protection | Respiratory / Body |
| Solid Handling (Weighing, Transfer) | Double Nitrile (4 mil inner, 5 mil outer). Change outer gloves immediately if contaminated. | Safety Goggles (Tight-fitting to prevent dust entry). | Lab Coat + Apron Tyvek sleeves recommended to bridge glove-coat gap. |
| Solution Prep (Dissolving in DMSO/DCM) | Laminate / Barrier (e.g., Silver Shield) if using penetrating solvents like DCM. Otherwise, Double Nitrile.[3] | Face Shield (Over safety goggles) if volume > 100 mL. | Fume Hood Sash Positioned at proper working height (18 inches). |
| Instrument Analysis (LCMS, NMR Setup) | Single Nitrile (Inspect for micro-tears). | Safety Glasses (With side shields).[4][5] | Standard Lab Coat Buttoned fully. |
PPE Selection Logic (Graphviz Visualization)
Caption: Decision tree for selecting appropriate PPE based on physical state and solvent carrier risks.
Part 4: Operational Handling Protocols
Weighing & Transfer (The Critical Step)
Most exposure incidents occur during the weighing of fluffy, static-prone powders.
-
Engineering Control: Use a Chemical Fume Hood or a Powder Containment Balance Enclosure . Do not weigh on an open bench.
-
Static Mitigation: Fluorinated benzamides can be static-charged. Use an ionizing fan or anti-static gun on the spatula and weigh boat before transfer.
-
Technique:
-
Place a secondary containment tray (spill tray) inside the balance enclosure.
-
Tare the vial with the cap on if possible, or use a weighing funnel.
-
Transfer solid gently to avoid aerosolization.
-
Wet Wipe: Immediately wipe down the balance area with a solvent-dampened Kimwipe (methanol or isopropanol) after weighing. Dispose of the wipe as hazardous solid waste.
-
Solubilization
-
Solvent Choice: This compound is likely hydrophobic. It will dissolve readily in DMSO, DMF, or DCM; sparingly in Methanol; insoluble in water.
-
Exotherm Check: While unlikely to be violently reactive, always add solvent to the solid slowly.
-
Labeling: Any secondary container (NMR tube, scintillation vial) must be labeled immediately with:
-
Full Chemical Name (or strict code: e.g., "NB-4FB").
-
Hazard Warning: "Irritant / Potent".
-
Date & User Initials .
-
Part 5: Emergency Procedures
Spill Response Workflow
Caption: Immediate response workflow for solid and liquid spills in the laboratory.
Exposure First Aid
-
Eye Contact: Flush immediately with water for 15 minutes .[1][3][4][6][7] Hold eyelids open. The fluorinated nature requires thorough irrigation to prevent potential fluoride ion interaction (though less likely than HF, it is a precaution).
-
Skin Contact: Wash with soap and copious water.[1][6] Do not use organic solvents (ethanol/DMSO) to clean skin, as this enhances absorption of the lipophilic benzamide.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, medical attention is mandatory.
Part 6: Waste Disposal & Deactivation
Do not dispose of down the drain.
-
Solid Waste: Collect in a container labeled "Hazardous Waste - Solid Toxic Organic."
-
Liquid Waste:
-
Halogenated Waste Stream: If dissolved in DCM or Chloroform.
-
Non-Halogenated Waste Stream: If dissolved in DMSO/Methanol (Note: Even though the compound has Fluorine, small amounts in non-halo solvents often go to non-halo waste, but check your facility's specific rule on fluorinated compounds ).
-
Best Practice: Segregate into a specific "Fluorinated Organics" waste stream if available to prevent corrosion of incinerator scrubbers at the disposal facility.
-
-
Container Disposal: Triple rinse empty vials with acetone before discarding glass. Collect the rinsate as hazardous waste.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]
-
PubChem. (2025).[8][9] 4-Fluorobenzamide (Compound Summary). National Library of Medicine. [Link]
-
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. download.basf.com [download.basf.com]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. CompTox Chemicals Dashboard [comptox.epa.gov]
- 9. N-(4-Tert-Butylbenzyl)-2-(Trifluoromethyl)benzamide | C19H20F3NO | CID 91826026 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
